![molecular formula C14H19NO3 B1276405 Acide 4-[(2-tert-butylphényl)amino]-4-oxobutanoïque CAS No. 904807-77-8](/img/structure/B1276405.png)

Acide 4-[(2-tert-butylphényl)amino]-4-oxobutanoïque

Vue d'ensemble

Description

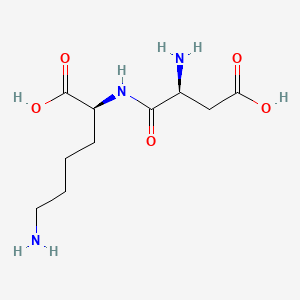

The compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been identified as potent inhibitors of glycolic acid oxidase. These inhibitors are characterized by their lipophilic 4-substituents and have shown significant in vitro activity .

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a similar structure, was synthesized via a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid by substituting the appropriate starting materials.

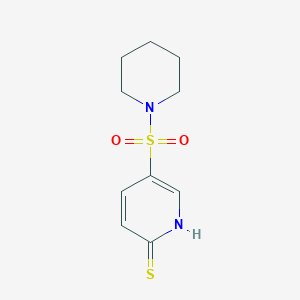

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell and intermolecular hydrogen bonding that links the molecules into chains . These structural insights are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of 4-substituted 2,4-dioxobutanoic acid derivatives with transition metal ions has been explored, leading to the formation of various metal complexes. These complexes exhibit different thermal and magnetic properties, suggesting that 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid could also form complexes with metal ions, which may alter its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various analytical techniques. For instance, the thermal stability and absorption properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were determined using thermal analysis and UV-Vis spectrophotometry . Additionally, the electronic properties, such as the first hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential, have been computed and analyzed for a similar compound, providing insights into the charge transfer and stability of the molecule . These analyses are essential for predicting the behavior of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid in various environments and its potential interactions with biological systems.

Applications De Recherche Scientifique

Nanotechnologie

Enfin, dans le domaine de la nanotechnologie, ce composé pourrait être étudié pour son potentiel à former des monocouches auto-assemblées sur les surfaces. Ces monocouches peuvent être utilisées pour modifier les propriétés des nanomatériaux, comme la création de biosenseurs ou l'amélioration de la compatibilité des dispositifs biomédicaux.

Chacune de ces applications démontre la polyvalence de l’acide 4-[(2-tert-butylphényl)amino]-4-oxobutanoïque dans la recherche scientifique. Ses utilisations potentielles couvrent un large éventail de disciplines, reflétant l’utilité du composé en tant qu’outil chimique multifonctionnel .

Propriétés

IUPAC Name |

4-(2-tert-butylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHADMZXCKCKARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424255 | |

| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904807-77-8 | |

| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)